molecular formula C9H15NOSi B162336 5-Methoxy-2-(trimethylsilyl)pyridine CAS No. 139585-64-1

5-Methoxy-2-(trimethylsilyl)pyridine

Cat. No. B162336
M. Wt: 181.31 g/mol
InChI Key: SBMIKLWDMYSMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(trimethylsilyl)pyridine, also known as TMS-pyridine, is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a reagent in organic synthesis. TMS-pyridine is a colorless liquid that is highly reactive and has a distinct odor.

Mechanism Of Action

5-Methoxy-2-(trimethylsilyl)pyridine acts as a catalyst in organic reactions. It is a strong base that can deprotonate various substrates and initiate reactions. 5-Methoxy-2-(trimethylsilyl)pyridine is also a good leaving group, which allows it to participate in various substitution reactions. The mechanism of action of 5-Methoxy-2-(trimethylsilyl)pyridine depends on the specific reaction it is used in.

Biochemical And Physiological Effects

5-Methoxy-2-(trimethylsilyl)pyridine is not used in biochemical or physiological studies as it is a synthetic compound that is not found in nature.

Advantages And Limitations For Lab Experiments

5-Methoxy-2-(trimethylsilyl)pyridine is a highly reactive compound that is easy to handle and store. It is a versatile reagent that can be used in a variety of reactions. 5-Methoxy-2-(trimethylsilyl)pyridine is also relatively cheap and readily available. However, 5-Methoxy-2-(trimethylsilyl)pyridine is a highly toxic and flammable compound that should be handled with care. It should be stored in a cool, dry place away from heat and light.

Future Directions

There are several future directions for the use of 5-Methoxy-2-(trimethylsilyl)pyridine in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the preparation of various intermediates that can be further modified to create new compounds. Another potential application is in the development of new materials. 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the preparation of various polymers and other materials with unique properties. Finally, 5-Methoxy-2-(trimethylsilyl)pyridine can be used in the development of new catalysts for organic reactions. By modifying the structure of 5-Methoxy-2-(trimethylsilyl)pyridine, new catalysts with improved properties can be created.
Conclusion:
In conclusion, 5-Methoxy-2-(trimethylsilyl)pyridine is a versatile reagent that is widely used in scientific research. It is a highly reactive compound that is easy to handle and store. 5-Methoxy-2-(trimethylsilyl)pyridine is used in the synthesis of various compounds and is a valuable tool in organic chemistry. While 5-Methoxy-2-(trimethylsilyl)pyridine has several advantages, it is also a highly toxic and flammable compound that should be handled with care. There are several future directions for the use of 5-Methoxy-2-(trimethylsilyl)pyridine in scientific research, including the development of new drugs, materials, and catalysts.

Synthesis Methods

5-Methoxy-2-(trimethylsilyl)pyridine is synthesized by reacting pyridine with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified by distillation. 5-Methoxy-2-(trimethylsilyl)pyridine is a highly reactive compound and should be handled with care.

Scientific Research Applications

5-Methoxy-2-(trimethylsilyl)pyridine is widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of various compounds such as esters, amides, and carboxylic acids. 5-Methoxy-2-(trimethylsilyl)pyridine is also used in the synthesis of peptides and proteins. It is a versatile reagent that can be used in a variety of reactions, including acylation, alkylation, and deprotection.

properties

CAS RN

139585-64-1

Product Name

5-Methoxy-2-(trimethylsilyl)pyridine

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

(5-methoxypyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C9H15NOSi/c1-11-8-5-6-9(10-7-8)12(2,3)4/h5-7H,1-4H3

InChI Key

SBMIKLWDMYSMSH-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)[Si](C)(C)C

Canonical SMILES

COC1=CN=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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